molecular formula C14H18F3N3O3 B2675147 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235658-69-1

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2675147
CAS No.: 1235658-69-1
M. Wt: 333.311
InChI Key: DWVBTLKVBAYNIR-UHFFFAOYSA-N
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Description

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a ureido group, a methoxyethyl side chain, and a trifluoroethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ureido Group: The initial step involves the reaction of 4-aminophenylacetic acid with 2-methoxyethyl isocyanate to form the ureido intermediate.

    Introduction of the Trifluoroethyl Group: The ureido intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to introduce the trifluoroethyl group.

    Final Acetylation: The final step involves acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-(2-methoxyethyl)ureido)phenyl)acetamide: Lacks the trifluoroethyl group, which may result in different biological activities.

    N-(2,2,2-trifluoroethyl)-2-(4-(3-(2-methoxyethyl)ureido)phenyl)acetamide: Similar structure but with variations in the positioning of functional groups.

Uniqueness

The presence of both the ureido and trifluoroethyl groups in 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These features contribute to its versatility and potential in various research applications.

Properties

IUPAC Name

2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c1-23-7-6-18-13(22)20-11-4-2-10(3-5-11)8-12(21)19-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVBTLKVBAYNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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